molecular formula C13H16FNO3 B13349596 Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate

Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate

Cat. No.: B13349596
M. Wt: 253.27 g/mol
InChI Key: OQDGXWPLUBDEDS-FLIBITNWSA-N
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Description

Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate is an organic compound that belongs to the class of enones This compound is characterized by the presence of an amino group, a fluoro-substituted methoxyphenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate typically involves multi-step organic reactions. One common method involves the condensation of an appropriate fluoro-methoxybenzaldehyde with an amino acid derivative under basic conditions, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of amino or thiol derivatives.

Scientific Research Applications

Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted methoxyphenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2-(2-chloro-3-methoxyphenyl)but-2-enoate
  • Ethyl 3-amino-2-(2-bromo-3-methoxyphenyl)but-2-enoate
  • Ethyl 3-amino-2-(2-iodo-3-methoxyphenyl)but-2-enoate

Uniqueness

Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

ethyl (Z)-3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate

InChI

InChI=1S/C13H16FNO3/c1-4-18-13(16)11(8(2)15)9-6-5-7-10(17-3)12(9)14/h5-7H,4,15H2,1-3H3/b11-8-

InChI Key

OQDGXWPLUBDEDS-FLIBITNWSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\N)/C1=C(C(=CC=C1)OC)F

Canonical SMILES

CCOC(=O)C(=C(C)N)C1=C(C(=CC=C1)OC)F

Origin of Product

United States

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